Lipophilicity and Hydrogen-Bonding Capacity vs. 2-Bromo-3-hydroxypyridine
The THP-protected derivative exhibits an XLogP3 of 2.7 versus 1.5 for the unprotected 2-bromo-3-hydroxypyridine, representing a 1.2 log-unit increase in lipophilicity [1][2]. Additionally, the target compound possesses zero hydrogen bond donors, whereas the unprotected analog has one H-bond donor, which can influence passive membrane permeability and off-target promiscuity [1][2].
| Evidence Dimension | XLogP3 and Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBD count = 0 |
| Comparator Or Baseline | 2-Bromo-3-hydroxypyridine: XLogP = 1.5; HBD count = 1 |
| Quantified Difference | ΔXLogP = +1.2; ΔHBD = -1 |
| Conditions | Computed properties from PubChem and Basechem databases |
Why This Matters
Higher lipophilicity and removal of H-bond donors often improve membrane permeability and reduce metabolic clearance, parameters that directly influence biological assay outcomes and compound progression in drug discovery.
- [1] PubChem. 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine (CID 13319532). Computed properties. Accessed 2026. View Source
- [2] Basechem. 2-Bromo-3-hydroxypyridine (6602-32-0). Computed properties. Accessed 2026. View Source
